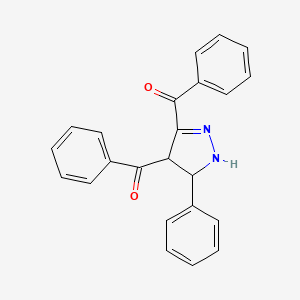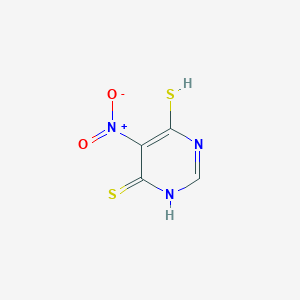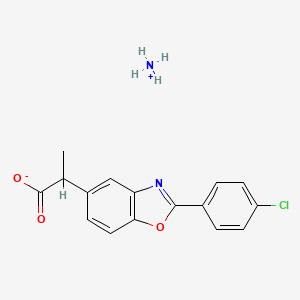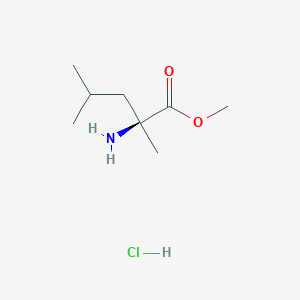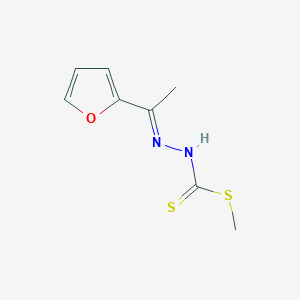
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C8H10N2OS2. It is known for its unique structure, which includes a furan ring and a hydrazinecarbodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with methyl hydrazinecarbodithioate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antimicrobial agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function. This interaction is facilitated by the electrophilic nature of the carbonyl group in the hydrazinecarbodithioate moiety .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-(furan-2-yl)ethylidene)hydrazine-1-carboxylate
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate stands out due to its unique combination of a furan ring and a hydrazinecarbodithioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2OS2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
methyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H10N2OS2/c1-6(7-4-3-5-11-7)9-10-8(12)13-2/h3-5H,1-2H3,(H,10,12)/b9-6+ |
InChI Key |
KVMRADISELZAMK-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)SC)/C1=CC=CO1 |
Canonical SMILES |
CC(=NNC(=S)SC)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


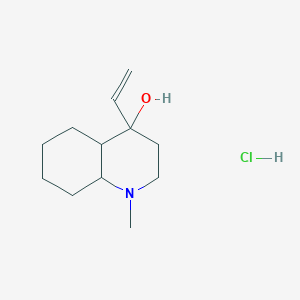
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
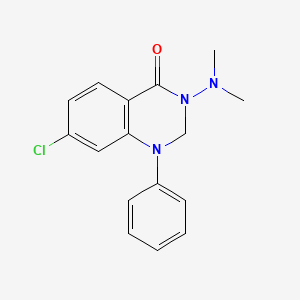
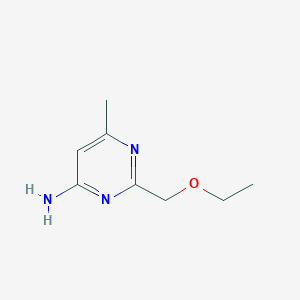
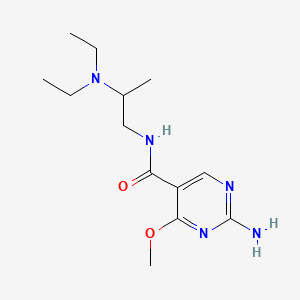
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)


